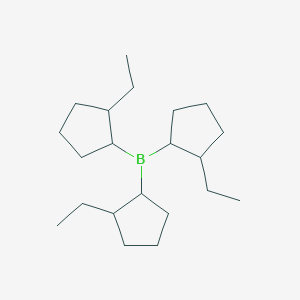
Tris(2-ethylcyclopentyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-ethylcyclopentyl)borane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom bonded to three 2-ethylcyclopentyl groups, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:
BCl3+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3+3LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boronic acids or borates.
Reduction: Can act as a reducing agent in certain organic transformations.
Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Boronic Acids: Formed through oxidation reactions.
Borates: Result from further oxidation.
Substituted Boranes: Produced via nucleophilic substitution.
Scientific Research Applications
Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.
Tris(2,6-dimethylphenyl)borane: Another organoboron compound with similar reactivity but different steric properties.
Uniqueness
Tris(2-ethylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boron compounds.
Properties
CAS No. |
60134-96-5 |
|---|---|
Molecular Formula |
C21H39B |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
tris(2-ethylcyclopentyl)borane |
InChI |
InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3 |
InChI Key |
BOGNTYYCBLAHMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
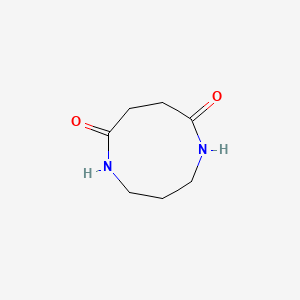
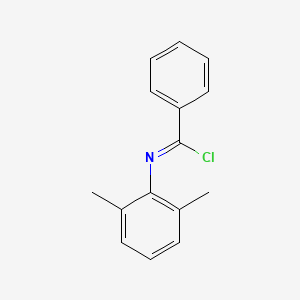
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
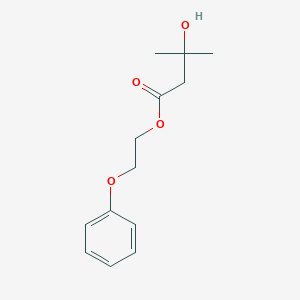
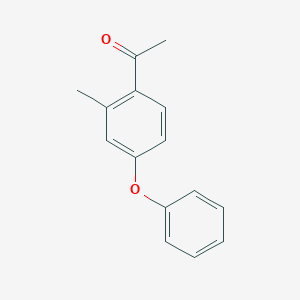
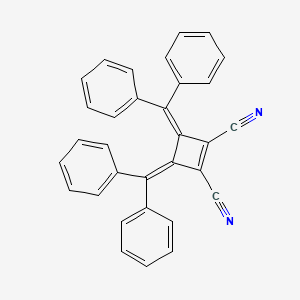
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
